4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine
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Overview
Description
4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H12ClN3 and a molecular weight of 197.66 g/mol . This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a 3-methylpyrrolidin-1-yl group at the 6-position. It is utilized extensively in scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation or reduction reactions under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 4-amino-6-(3-methylpyrrolidin-1-yl)pyrimidine derivative .
Scientific Research Applications
4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of biological processes and as a probe for investigating enzyme mechanisms.
Medicine: As a potential lead compound for the development of new therapeutic agents, particularly in the field of oncology.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(1-pyrrolidinyl)pyrimidine
- 4-Chloro-6-(2-methylpyrrolidin-1-yl)pyrimidine
- 4-Chloro-6-(3-ethylpyrrolidin-1-yl)pyrimidine
Uniqueness
4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is unique due to the presence of the 3-methylpyrrolidin-1-yl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development.
Biological Activity
4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C9H12ClN3
- Molecular Weight : 199.66 g/mol
- CAS Number : 1249335-72-5
The compound features a pyrimidine ring substituted with a chlorine atom and a 3-methylpyrrolidine moiety, which influences its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity and viability.
Anticancer Potential
In vitro studies have demonstrated that this compound possesses anticancer properties. It shows significant inhibitory effects on cancer cell lines, suggesting potential as a therapeutic agent in oncology. For instance, in cellular assays, it has been shown to induce apoptosis in malignant cells and inhibit proliferation through various signaling pathways .
The compound's mechanism of action is multifaceted:
- Enzyme Inhibition : It acts as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression.
- Cell Cycle Arrest : It can induce cell cycle arrest at the G1 phase, preventing further cell division and proliferation.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, contributing to its anticancer effects .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data suggest that the compound has favorable oral bioavailability and moderate metabolic stability. Toxicity assessments indicate that it has a relatively low toxicity profile at therapeutic doses, making it a candidate for further development .
Properties
Molecular Formula |
C9H12ClN3 |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine |
InChI |
InChI=1S/C9H12ClN3/c1-7-2-3-13(5-7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
KVBOVTJCSIXQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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